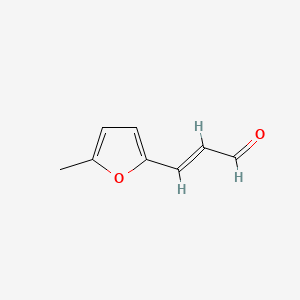

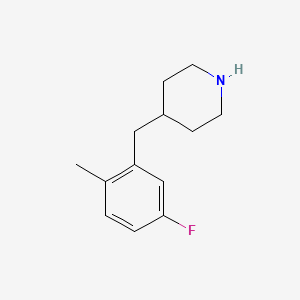

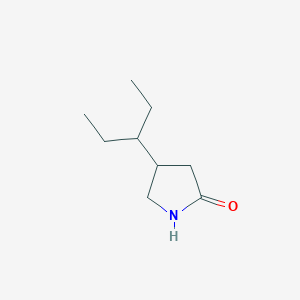

![molecular formula C21H23NO3 B1354243 1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one CAS No. 868361-89-1](/img/structure/B1354243.png)

1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .

Synthesis Analysis

The synthesis of spiro[chromane-2,4’-piperidine] derivatives has been described in previous studies . These compounds were prepared as novel histone deacetylase (HDAC) inhibitors . The goal was to obtain highly potent compounds with good in vitro ADME .

Molecular Structure Analysis

The molecular structure of “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” is complex, as it is a spiro compound, which means it has two or more rings that share a single atom .

Chemical Reactions Analysis

Piperidine derivatives, including “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Aplicaciones Científicas De Investigación

Antifungal Activity

Specific Scientific Field:

Medicinal Chemistry and Pharmacology

Summary:

1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one (referred to as Compound A ) has been investigated for its antifungal properties. Researchers have explored its potential as a novel antifungal agent.

Experimental Procedures:

Synthesis of Compound A

Results:

σ1 Receptor Ligand

Specific Scientific Field:

Pharmacology and Drug Discovery

Summary:

Compound A has been characterized as a potent σ1 receptor ligand.

Metabolism:

- Researchers have studied the metabolism of Compound A to understand its pharmacokinetics and potential therapeutic applications .

Piperidine Derivatives

Specific Scientific Field:

Organic Chemistry and Drug Design

Summary:

Piperidine derivatives, including Compound A, play a significant role in drug design. These compounds are essential building blocks for various pharmaceuticals.

Applications:

Direcciones Futuras

The future directions in the research of “1’-Benzyl-7-methoxy-spiro[chromane-2,4’-piperidine]-4-one” and similar compounds could involve further exploration of their synthesis, analysis of their physical and chemical properties, and evaluation of their safety and hazards. Additionally, more research is needed to fully understand their mechanism of action and potential applications in the pharmaceutical industry .

Propiedades

IUPAC Name |

1'-benzyl-7-methoxyspiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-24-17-7-8-18-19(23)14-21(25-20(18)13-17)9-11-22(12-10-21)15-16-5-3-2-4-6-16/h2-8,13H,9-12,14-15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUVRAAHOJCKZJL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=O)CC3(O2)CCN(CC3)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80467915 |

Source

|

| Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1'-Benzyl-7-methoxy-spiro[chromane-2,4'-piperidine]-4-one | |

CAS RN |

868361-89-1 |

Source

|

| Record name | 1'-Benzyl-7-methoxyspiro[1-benzopyran-2,4'-piperidin]-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80467915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1354165.png)

![Phenyl [5-(trifluoromethyl)pyridin-2-yl]carbamate](/img/structure/B1354181.png)